molecular formula C14H12N2O3S B2625309 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034252-85-0

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No. B2625309
CAS RN: 2034252-85-0
M. Wt: 288.32
InChI Key: HIUUGASLKRXNND-UHFFFAOYSA-N
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Description

The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule. It contains a bifuran unit, a thiophene unit, and a urea unit. Bifuran is a type of heterocyclic compound that contains two furan rings. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar five-membered ring but contains a sulfur atom instead of oxygen. Urea is a functional group consisting of a carbonyl group flanked by two amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the urea group through a reaction between an isocyanate and an amine. The bifuran and thiophen units could be introduced through various methods, such as palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bifuran, thiophen, and urea units. The electronic properties of the molecule could be influenced by the heteroatoms (oxygen in furan and sulfur in thiophen) and the polar urea group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents present on the furan, thiophen, and urea units. For instance, furan and thiophen rings can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar urea group could enhance its solubility in polar solvents .

Scientific Research Applications

Photocatalysis for Hydrogen Evolution

Solvent Effects in Organic Electronics

Monomers for Novel Materials

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use in organic electronics, the electron-rich furan and thiophen units could facilitate charge transport .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic electronics, due to the presence of the electron-rich furan and thiophen units .

properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-12(19-10)11-3-1-7-18-11/h1-8H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUUGASLKRXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea

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